molecular formula C19H19BrN4OS B2824289 (Z)-2-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-N-phenylhydrazinecarboxamide hydrobromide CAS No. 479349-59-2

(Z)-2-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-N-phenylhydrazinecarboxamide hydrobromide

Cat. No.: B2824289
CAS No.: 479349-59-2
M. Wt: 431.35
InChI Key: VUCGWJWNMRBFAU-GXTSIBQPSA-N
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Description

(Z)-2-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-N-phenylhydrazinecarboxamide hydrobromide is a useful research compound. Its molecular formula is C19H19BrN4OS and its molecular weight is 431.35. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have highlighted the antimicrobial and antifungal potential of metal complexes derived from thiazole-containing Schiff base ligands. For instance, Karabasannavar et al. (2017) synthesized metal (II) complexes of a tridentate Schiff base ligand derived from thiazole and demonstrated their enhanced antimicrobial activity compared to the free ligand, suggesting applications in developing new antimicrobial agents (Karabasannavar, Allolli, & Kalshetty, 2017). Similarly, Nagesh and Mruthyunjayaswamy (2015) explored the antimicrobial activities of metal complexes with a thiazole-based Schiff base ligand, indicating potential use in drug development and bacteriological research (Nagesh & Mruthyunjayaswamy, 2015).

DNA Interaction and Cytotoxicity

The interaction with DNA and cytotoxicity of compounds is crucial for designing chemotherapeutic agents. A study by Rizk, Emara, and Mahmoud (2021) on metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide revealed significant anticancer activity against human colon carcinoma cells, pointing towards applications in cancer research and therapy development (Rizk, Emara, & Mahmoud, 2021).

Fluorescence and Bioimaging

The fluorescent properties of thiazole derivatives have been explored for bioimaging applications. Patil et al. (2018) synthesized a monoterpenoid based fluorescent chemosensor for the selective detection of Zn2+ and Mg2+ ions, demonstrating its applicability in live cell monitoring, which is essential for bioimaging and intracellular studies (Patil et al., 2018).

Material Science Applications

Thiazole derivatives have also found applications in material science, particularly in the synthesis of polymers with desirable thermal and mechanical properties. Kumar et al. (2007) reported on the synthesis of a bis benzoxazine monomer with allyl groups, which upon polymerization, exhibited high thermal stability and crosslink density. This suggests potential uses in the development of advanced materials with specific thermal and mechanical characteristics (Kumar, Nair, Radhakrishnan, & Ninan, 2007).

Properties

IUPAC Name

1-phenyl-3-[(Z)-(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]urea;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS.BrH/c1-2-13-23-17(15-9-5-3-6-10-15)14-25-19(23)22-21-18(24)20-16-11-7-4-8-12-16;/h2-12,14H,1,13H2,(H2,20,21,24);1H/b22-19-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCGWJWNMRBFAU-GXTSIBQPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CSC1=NNC(=O)NC2=CC=CC=C2)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=CS/C1=N\NC(=O)NC2=CC=CC=C2)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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